molecular formula C14H10FN3O2S B1372602 2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid CAS No. 1082187-03-8

2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid

Cat. No. B1372602
M. Wt: 303.31 g/mol
InChI Key: NXBDWKKFBANLRV-UHFFFAOYSA-N
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Description

“2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid” (CAS No. 1082187-03-8) is a chemical compound with the molecular formula C14H10FN3O2S . It belongs to the class of thienopyrimidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : This chemical has been used in synthesizing various heterocyclic compounds. For example, the hydrolysis of related compounds has led to the creation of aminocarboxylic acids, which further undergo transformations to yield derivatives like oxazinones, pyrimidinones, and thienopyrimidines (Al‐Sehemi & Bakhite, 2005).

  • Formation of Bioactive Compounds : There's a focus on synthesizing bioactive compounds, such as antimicrobial and anti-inflammatory agents, using related thienopyrimidine derivatives. These compounds are prepared by various chemical reactions, indicating the versatility and potential biomedical applications of the thienopyrimidine class (Tolba et al., 2018).

Biological and Pharmacological Applications

  • Antioxidant and Antimicrobial Activities : Thienopyrimidine derivatives, similar to the chemical , have been studied for their antioxidant and antimicrobial properties. These properties highlight the potential of such compounds in therapeutic applications (Saundane et al., 2012).

  • Inhibition of Protein Kinases : Some derivatives of thienopyrimidine have shown significant inhibition of human protein kinase CK2, an enzyme involved in cell regulation. This suggests potential applications in cancer research and treatment (Golub et al., 2011).

  • Binding Studies with Bovine Serum Albumin : The interactions of thienopyrimidine derivatives with bovine serum albumin have been studied, providing insights into how these compounds might interact with biological molecules, which is crucial for drug development (Meng et al., 2012).

properties

IUPAC Name

2-[[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-9-3-1-8(2-4-9)10-6-21-14-12(10)13(17-7-18-14)16-5-11(19)20/h1-4,6-7H,5H2,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBDWKKFBANLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Reactant of Route 2
2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Reactant of Route 3
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2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Reactant of Route 4
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2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Reactant of Route 5
2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid

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